molecular formula C18H13F2N3O2 B2610473 N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334373-19-1

N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2610473
CAS No.: 1334373-19-1
M. Wt: 341.318
InChI Key: GJNQFKUHSLOKJJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group and a methylpyrimidinyl group connected through an oxybenzamide linkage

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorophenyl intermediate:

    Synthesis of the methylpyrimidinyl intermediate: This step involves the construction of the pyrimidine ring, often through cyclization reactions of appropriate precursors.

    Coupling reaction: The final step involves the coupling of the difluorophenyl intermediate with the methylpyrimidinyl intermediate using a suitable coupling reagent, such as a palladium catalyst, to form the desired oxybenzamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the oxybenzamide linkage.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.

    N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzylamine: This compound has an amine group instead of an amide group, which may affect its chemical properties and biological activity.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-11-8-9-21-18(22-11)25-14-5-2-12(3-6-14)17(24)23-13-4-7-15(19)16(20)10-13/h2-10H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNQFKUHSLOKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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